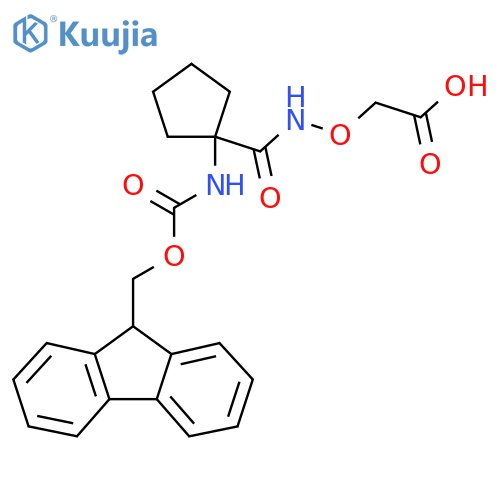

Cas no 2172048-65-4 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid

- 2172048-65-4

- EN300-1513948

- 2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid

-

- インチ: 1S/C23H24N2O6/c26-20(27)14-31-25-21(28)23(11-5-6-12-23)24-22(29)30-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,24,29)(H,25,28)(H,26,27)

- InChIKey: QYCSNXHEZOMWGR-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(NOCC(=O)O)=O)CCCC1)=O

計算された属性

- せいみつぶんしりょう: 424.16343649g/mol

- どういたいしつりょう: 424.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 655

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1513948-2.5g |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1513948-2500mg |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1513948-0.25g |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1513948-10.0g |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1513948-1.0g |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1513948-5.0g |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1513948-500mg |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1513948-250mg |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1513948-1000mg |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1513948-100mg |

2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid |

2172048-65-4 | 100mg |

$2963.0 | 2023-09-27 |

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acidに関する追加情報

Comprehensive Overview of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid (CAS No. 2172048-65-4): Applications and Innovations in Modern Chemistry

The compound 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid (CAS No. 2172048-65-4) is a highly specialized Fmoc-protected amino acid derivative that has garnered significant attention in the fields of peptide synthesis, drug discovery, and bioconjugation. Its unique molecular structure, featuring a cyclopentyl backbone and an Fmoc-protected amine group, makes it a versatile building block for researchers developing novel therapeutic peptides and biomaterials. In recent years, the demand for such high-purity intermediates has surged, driven by advancements in precision medicine and targeted drug delivery systems.

One of the most compelling applications of CAS No. 2172048-65-4 lies in its role as a linker molecule in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amine functionality during synthesis, while the carboxylic acid moiety enables efficient coupling to other amino acids or functional groups. This dual functionality has made it indispensable in the production of complex peptide architectures, including those used in cancer immunotherapy and antimicrobial peptide development. Recent studies highlight its utility in creating peptide-drug conjugates (PDCs), a hot topic in pharmaceutical research due to their potential to enhance drug specificity and reduce systemic toxicity.

From a synthetic chemistry perspective, the cyclopentyl ring in 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid introduces conformational constraints that can significantly influence the bioactivity and metabolic stability of resulting peptides. This property aligns with current trends in structure-activity relationship (SAR) optimization, where researchers increasingly focus on rigidified peptide scaffolds to improve target binding affinity. The compound's PEG-like spacer (introduced by the oxyacetic acid segment) further enhances its utility in bioconjugation chemistry, particularly for creating PEGylated therapeutics—a major area of interest for improving drug pharmacokinetics.

The growing emphasis on green chemistry has also impacted the synthesis and application of CAS No. 2172048-65-4. Manufacturers are now developing more sustainable routes to produce such Fmoc-amino acid derivatives, reducing reliance on hazardous solvents while maintaining high enantiomeric purity. This aligns with the pharmaceutical industry's broader shift toward environmentally friendly synthesis, a topic frequently searched by professionals in process chemistry forums. Additionally, the compound's stability under microwave-assisted peptide coupling conditions makes it valuable for researchers exploring high-throughput peptide production methods.

In the context of material science, this molecule has shown promise in the design of peptide-based hydrogels and bioactive coatings. The Fmoc group not only serves as a protecting group but can also participate in π-π stacking interactions that drive self-assembly processes. Such applications are particularly relevant to the burgeoning field of tissue engineering, where scientists search for biocompatible scaffolds that can mimic extracellular matrix components. Recent publications have highlighted its use in creating stimuli-responsive biomaterials, responding to trends in smart drug delivery system development.

Quality control remains paramount when working with 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are essential to verify its chemical purity and structural integrity. These protocols address common queries from researchers regarding compound characterization in peptide synthesis. Furthermore, proper storage conditions—typically at -20°C under inert atmosphere—are frequently discussed in chemical handling forums, reflecting the compound's sensitivity to moisture and temperature fluctuations.

Looking ahead, the versatility of CAS No. 2172048-65-4 positions it as a key player in emerging areas like PROTAC technology and peptide nucleic acids (PNAs). Its ability to serve as both a building block and conjugation handle makes it invaluable for creating next-generation biotherapeutics. As the scientific community continues to explore peptide-based solutions for challenging medical conditions, this compound will likely remain at the forefront of innovative drug design strategies, cementing its status as a crucial tool in modern medicinal chemistry research.

2172048-65-4 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid) 関連製品

- 23373-12-8(3,3,5-trimethylhexanoic acid)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 1824084-44-7(4-Chloro-1H-imidazole-2-carboxylic acid)

- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)

- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)

- 1357353-08-2(6-BROMO-1-HEXANOL)

- 1808623-83-7((4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one)

- 1185403-96-6(N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)

- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)